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molecular formula C9H19NO2 B8395004 Diethylamino propionic acid ethyl ester

Diethylamino propionic acid ethyl ester

Cat. No. B8395004
M. Wt: 173.25 g/mol
InChI Key: LLPAFEBSSXDCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565817

Procedure details

5.04 g. of 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate, 6.4 g. of diethylamino propionic acid ethyl ester and 100 cm3 of toluene are reacted according to Example a. 6.3 g. (87% yield) of 7-[{5-(2-diethylamino-ethan-1-yl)-1,2,4-oxadiazol-3-yl}-methyl]-theophylline are obtained. M.p.: 69°-70° C. (cyclohexane).
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15](=[N:17][OH:18])[NH2:16])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].[CH3:19][O-].[Na+].C(OC(=O)[CH:26]([N:28]([CH2:31][CH3:32])[CH2:29][CH3:30])[CH3:27])C>C1(C)C=CC=CC=1>[CH2:29]([N:28]([CH2:26][CH3:27])[CH2:31][CH2:32][C:19]1[O:18][N:17]=[C:15]([CH2:14][N:10]2[C:11]3[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=3[N:8]=[CH:9]2)[N:16]=1)[CH3:30] |f:1.2|

Inputs

Step One
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(N)=NO
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)N(CC)CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCC1=NC(=NO1)CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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